Eluxadoline

Description

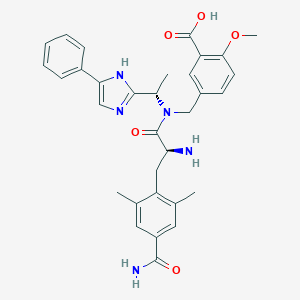

Structure

3D Structure

Propriétés

IUPAC Name |

5-[[[(2S)-2-amino-3-(4-carbamoyl-2,6-dimethylphenyl)propanoyl]-[(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H35N5O5/c1-18-12-23(29(34)38)13-19(2)24(18)15-26(33)31(39)37(17-21-10-11-28(42-4)25(14-21)32(40)41)20(3)30-35-16-27(36-30)22-8-6-5-7-9-22/h5-14,16,20,26H,15,17,33H2,1-4H3,(H2,34,38)(H,35,36)(H,40,41)/t20-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFNHIDANIVGXPE-FNZWTVRRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1CC(C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)C(C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC(=C1C[C@@H](C(=O)N(CC2=CC(=C(C=C2)OC)C(=O)O)[C@@H](C)C3=NC=C(N3)C4=CC=CC=C4)N)C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70235589 | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864821-90-9 | |

| Record name | 5-[[[(2S)-2-Amino-3-[4-(aminocarbonyl)-2,6-dimethylphenyl]-1-oxopropyl][(1S)-1-(5-phenyl-1H-imidazol-2-yl)ethyl]amino]methyl]-2-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864821-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eluxadoline [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0864821909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eluxadoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09272 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eluxadoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70235589 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELUXADOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45TPJ4MBQ1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eluxadoline's Mechanism of Action in Modulating Visceral Hypersensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eluxadoline is a locally acting oral medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D), a disorder characterized by chronic abdominal pain and altered bowel habits. A key component of IBS-D pathophysiology is visceral hypersensitivity, an increased perception of pain in response to normal or mildly noxious stimuli in the viscera. This compound exerts its therapeutic effects through a unique mixed-opioid receptor mechanism of action, functioning as a µ-opioid receptor (MOR) and κ-opioid receptor (KOR) agonist, and a δ-opioid receptor (DOR) antagonist. This combination of activities allows for the modulation of gastrointestinal motility, secretion, and visceral sensation. This technical guide provides an in-depth review of this compound's mechanism of action with a specific focus on its effects on visceral hypersensitivity, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways.

Introduction: The Challenge of Visceral Hypersensitivity in IBS-D

Visceral hypersensitivity is a hallmark of IBS-D, contributing significantly to the abdominal pain experienced by patients.[1] It involves the sensitization of peripheral and central neural pathways that transmit sensory information from the gut to the brain.[2] Afferent nerve fibers innervating the colon become hyperexcitable, leading to an exaggerated response to luminal contents and distension.[3] This heightened sensitivity underscores the need for therapies that can directly modulate visceral nociception.

This compound's development was aimed at addressing both the diarrhea and abdominal pain components of IBS-D by targeting the endogenous opioid system within the gastrointestinal tract.[4] Its mixed-receptor profile is designed to provide analgesia and reduce motility while mitigating the constipating effects often associated with unopposed MOR agonism.[5]

This compound's Mixed-Opioid Receptor Profile

This compound's pharmacological activity is defined by its interaction with three distinct opioid receptors in the gut.[6]

Receptor Binding Affinities

The binding affinity of this compound for human µ-opioid, δ-opioid, and κ-opioid receptors has been determined in radioligand binding assays. These studies demonstrate a high affinity for the µ-opioid receptor, and a lower affinity for the δ- and κ-opioid receptors.

| Receptor | Ligand | Species | K i (nM) |

| µ-Opioid Receptor | This compound | Human | 1.8 |

| δ-Opioid Receptor | This compound | Human | 430 |

| κ-Opioid Receptor | This compound | Guinea Pig | 55 |

Table 1: this compound Receptor Binding Affinities.

Functional Activity at Opioid Receptors

This compound's functional activity as an agonist or antagonist at these receptors is crucial to its therapeutic effect. This has been characterized using in vitro functional assays such as [³⁵S]GTPγS binding and β-arrestin recruitment assays.

| Assay | Receptor | Ligand | EC₅₀ (nM) | Eₘₐₓ (% of Basal) |

| [³⁵S]GTPγS Binding | µ-Opioid Receptor | This compound | ~192 | ~143 |

| β-Arrestin Recruitment | µ-Opioid Receptor | This compound | Lower than DAMGO | ~433 |

Table 2: Functional Activity of this compound at the µ-Opioid Receptor.[7]

Signaling Pathways Modulated by this compound

This compound's interaction with opioid receptors initiates intracellular signaling cascades that ultimately modulate neuronal activity and reduce the perception of visceral pain.

G-Protein Coupled Signaling

As a MOR and KOR agonist, this compound activates inhibitory G-proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] Reduced cAMP levels, in turn, decrease the activity of protein kinase A (PKA), leading to reduced phosphorylation of downstream targets involved in neuronal excitability. Additionally, G-protein activation can directly modulate ion channel activity, leading to hyperpolarization and reduced neuronal firing.[8]

Role of δ-Opioid Receptor Antagonism

This compound's antagonist activity at the DOR is thought to modulate the effects of MOR agonism.[5] By blocking DOR, this compound may prevent the development of tolerance to the analgesic effects of MOR activation and may also mitigate the excessive slowing of gastrointestinal transit, thereby reducing the risk of constipation.[7]

References

- 1. cAMP-Mediated Mechanisms for Pain Sensitization during Opioid Withdrawal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophysiology as a Tool to Decipher the Network Mechanism of Visceral Pain in Functional Gastrointestinal Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Clinical potential of this compound in the treatment of diarrhea-predominant irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional profiling of the G protein-coupled receptor C3aR1 reveals ligand-mediated biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Electrophysiological Analyses of Human Dorsal Root Ganglia and Human Induced Pluripotent Stem Cell-derived Sensory Neurons From Male and Female Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular characterization of this compound as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

Eluxadoline's Central Analgesic Action on Spinal Neurons: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eluxadoline, a mixed µ-opioid receptor (MOR) agonist, κ-opioid receptor (KOR) agonist, and δ-opioid receptor (DOR) antagonist, is an approved treatment for diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] While its effects on the enteric nervous system are well-documented, recent evidence has elucidated a distinct central analgesic mechanism of action at the level of the spinal cord. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's inhibitory action on spinal neurons, offering insights for researchers and professionals in pain and neuropharmacology. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Opioids are potent analgesics, and their mechanism of action in the central nervous system, including the spinal cord, has been a subject of extensive research.[3] The dorsal horn of the spinal cord is a critical site for the transmission and modulation of nociceptive signals from the periphery to higher brain centers.[4][5] this compound presents a unique pharmacological profile as a mixed-activity opioid ligand.[1][2][6] Recent research has demonstrated that beyond its established peripheral effects on gut motility and secretion, this compound exerts a direct central analgesic effect by modulating the activity of spinal neurons.[6] A pivotal study has shown that this compound alleviates visceral pain by inhibiting the responses of lumbosacral (L6-S1) spinal neurons, an action mediated by spinal µ-opioid receptors.[6] This finding is significant as it distinguishes its central analgesic pathway from its peripheral actions, which are primarily aimed at normalizing bowel function.[6]

Mechanism of Central Analgesic Action

This compound's central analgesic effect is primarily attributed to its agonistic activity at spinal µ-opioid receptors (MORs).[6] This action attenuates the excitability of spinal neurons that are responsive to painful visceral stimuli, such as bladder or colon distension.[6] A key finding from preclinical studies is that this inhibitory effect is reversed by the centrally acting opioid antagonist, naloxone, but not by the peripherally restricted antagonist, naloxone-methiodide.[6] This differential antagonism provides strong evidence for a central site of action. Furthermore, this compound does not inhibit the firing of mechanosensitive afferent fibers innervating the viscera, indicating that its analgesic effect is not due to a peripheral sensory blockade but rather a modulation of signal processing within the spinal cord.[6]

Signaling Pathway

The binding of this compound to MORs on spinal neurons initiates an intracellular signaling cascade that leads to neuronal inhibition. This is a classic G-protein coupled receptor (GPCR) signaling pathway.

Quantitative Data on Central Analgesic Effects

The central analgesic effects of this compound have been quantified through visceromotor response (VMR) assays and direct electrophysiological recordings of spinal neuron activity.

Table 1: Effect of this compound on Visceromotor Response (VMR) to Visceral Distension

| Treatment Group | Organ Distended | VMR Inhibition (%) | Reversal by Naloxone | Reversal by Naloxone-Methiodide |

| This compound | Colon | Significant Inhibition | Yes | No |

| This compound | Bladder | Significant Inhibition | Yes | No |

Data synthesized from preclinical studies.[6] The VMR is a quantifiable measure of visceral pain in animal models.

Table 2: Effect of this compound on the Firing Rate of Distension-Responsive Spinal Neurons

| Treatment Group | Neuron Type | Change in Firing Rate | Reversal by Naloxone | Reversal by Naloxone-Methiodide |

| This compound | L6-S1 Bladder Responsive | Significant Decrease | Yes | No |

| This compound | L6-S1 Colon Responsive | Significant Decrease | Yes | No |

Data synthesized from preclinical electrophysiology studies.[6]

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the central analgesic action of this compound.

Animal Models and Drug Administration

-

Species: Male mice are commonly used.

-

Drug Administration: this compound is administered systemically. Naloxone and naloxone-methiodide are administered to differentiate between central and peripheral effects.

Visceromotor Response (VMR) to Visceral Distension

This protocol assesses visceral pain by measuring the electromyographic (EMG) activity of the abdominal muscles in response to controlled distension of the colon or bladder.

-

Animal Preparation: Mice are anesthetized, and EMG electrodes are implanted into the external oblique abdominal muscles. A catheter is inserted into the colon or bladder for controlled distension.

-

Distension Protocol: A series of graded distensions are applied to the organ.

-

EMG Recording: The EMG activity is recorded and quantified before and after drug administration to measure the visceromotor response.

-

Data Analysis: The inhibition of the VMR by this compound and its reversal by antagonists are statistically analyzed.

In Vivo Electrophysiological Recording from Spinal Neurons

This protocol directly measures the electrical activity of individual spinal neurons.

-

Animal Preparation: The animal is anesthetized, and a laminectomy is performed to expose the lumbosacral (L6-S1) region of the spinal cord.

-

Neuron Identification: A recording microelectrode is advanced into the dorsal horn to identify neurons that are responsive to mechanical stimulation of the viscera (bladder or colon).

-

Recording Protocol: The spontaneous and evoked firing rates of the identified neurons are recorded before and after the administration of this compound and its antagonists.

-

Data Analysis: Changes in the firing frequency of the neurons in response to the different treatments are quantified and statistically compared.

Experimental Workflow Diagram

Discussion and Future Directions

The discovery of this compound's central analgesic action on spinal neurons opens new avenues for understanding and treating visceral pain.[6] This central mechanism, distinct from its peripheral effects, suggests that this compound's therapeutic benefits in IBS-D may be twofold: reducing diarrhea through peripheral actions and alleviating pain through central modulation. The specificity of this central action for µ-opioid receptors highlights the potential for developing targeted therapies for visceral pain that minimize off-target effects.

Future research should aim to further characterize the subpopulations of spinal neurons modulated by this compound and to investigate the downstream signaling pathways involved in greater detail. Understanding how this compound's mixed opioid receptor profile (MOR agonism, DOR antagonism, KOR agonism) contributes to its overall central and peripheral effects will be crucial for optimizing its therapeutic use and for the development of novel analgesics with improved efficacy and safety profiles.

Conclusion

This compound exerts a clear central analgesic effect by inhibiting the activity of visceral pain-responsive neurons in the lumbosacral spinal cord. This action is mediated by spinal µ-opioid receptors and is independent of its peripheral effects. The data and protocols summarized in this whitepaper provide a comprehensive overview for researchers and drug development professionals working to advance our understanding and treatment of visceral pain.

References

- 1. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. emedicine.medscape.com [emedicine.medscape.com]

- 6. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]

Eluxadoline's Modulation of the Brain-Gut Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eluxadoline is a locally acting oral medication approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its therapeutic efficacy stems from a unique mechanism of action as a mixed µ- and κ-opioid receptor agonist and a δ-opioid receptor antagonist. This mixed-opioid activity allows this compound to normalize gut motility and reduce visceral hypersensitivity, key pathophysiological features of IBS-D, while mitigating the severe constipating effects often associated with unopposed µ-opioid receptor agonists. This technical guide provides an in-depth overview of this compound's pharmacology, its role in modulating the brain-gut axis, a summary of key preclinical and clinical data, detailed experimental protocols for its evaluation, and a visualization of its signaling pathways.

Introduction: The Brain-Gut Axis and IBS-D

Irritable bowel syndrome with diarrhea is a functional gastrointestinal disorder characterized by chronic abdominal pain and altered bowel habits.[1][2] It is understood as a disorder of the brain-gut axis, a bidirectional communication network between the central nervous system (CNS) and the enteric nervous system (ENS).[3][4] Dysregulation of this axis can lead to visceral hypersensitivity (increased pain perception from the gut) and abnormal gut motility.[1][4]

The endogenous opioid system, comprising µ (mu), δ (delta), and κ (kappa) opioid receptors and their endogenous ligands, is a key modulator of gastrointestinal function and sensation within the ENS.[1][3] Activation of µ-opioid receptors generally inhibits gut motility and secretion, while κ-opioid receptor activation is implicated in analgesia. δ-opioid receptor modulation also plays a role in gut motor function.[3][5] this compound was developed to target these receptors locally in the gut to address the primary symptoms of IBS-D.[3]

Pharmacology of this compound

This compound is a small molecule that acts as a mixed-opioid receptor modulator with low oral bioavailability, which limits its systemic exposure and central nervous system effects.[6][7] Its primary site of action is the enteric nervous system.[1][7]

Mechanism of Action

This compound exerts its therapeutic effects through a combination of activities at three different opioid receptors:

-

µ-Opioid Receptor (MOR) Agonism: Activation of MORs in the myenteric and submucosal plexuses of the ENS leads to a decrease in acetylcholine release from enteric neurons.[1] This results in reduced propulsive contractions of the intestinal smooth muscle, slowing of colonic transit, and increased fluid absorption, thereby addressing diarrhea.[1][7] MOR activation also contributes to the analgesic effect by reducing visceral sensation.[1]

-

κ-Opioid Receptor (KOR) Agonism: Agonism at KORs, which are also expressed on enteric neurons, is thought to contribute to the analgesic effects of this compound, particularly in states of chronic visceral hypersensitivity.[3]

-

δ-Opioid Receptor (DOR) Antagonism: The antagonistic activity at DORs is a key feature of this compound's profile. It is believed to counteract the excessive inhibitory effects of unopposed MOR agonism on gut motility, thereby reducing the risk of severe constipation.[1][5] This balanced activity aims to normalize bowel function rather than inducing constipation.[5]

Pharmacokinetics

This compound has low systemic bioavailability, with most of the drug acting locally within the gastrointestinal tract.[7] It is primarily excreted unchanged in the feces.[6]

Signaling Pathways

This compound's interaction with opioid receptors, which are G-protein coupled receptors (GPCRs), initiates intracellular signaling cascades that modulate neuronal activity in the ENS.

µ- and κ-Opioid Receptor Agonist Signaling

Activation of µ- and κ-opioid receptors by this compound leads to the activation of inhibitory G-proteins (Gi/o). This initiates downstream signaling events that ultimately reduce neuronal excitability and neurotransmitter release.

Quantitative Data

The following tables summarize key quantitative data for this compound from preclinical and clinical studies.

Table 1: Receptor Binding Affinities (Ki)

| Receptor | Human (recombinant) | Rat (endogenous) |

| µ-Opioid Receptor | 1.7 nM[6] | - |

| κ-Opioid Receptor | 55 nM[6] | - |

| δ-Opioid Receptor | 367 nM[6] | 1.3 nM[6] |

Table 2: Phase 3 Clinical Trial Efficacy Data (Composite Endpoint Responder Rates)

A composite responder was defined as a patient who experienced a concurrent improvement of ≥30% from baseline in the daily worst abdominal pain score and a Bristol Stool Form Scale (BSFS) score of <5 for at least 50% of the days within the 12-week treatment period.

| Study | Treatment Group | Responder Rate (%) | p-value vs. Placebo |

| IBS-3001 & IBS-3002 (Pooled) | Placebo | 17.1[1] | - |

| This compound 75 mg twice daily | 23.9[1] | 0.014[1] | |

| This compound 100 mg twice daily | 25.1[1] | 0.004[1] |

Table 3: Phase 4 Clinical Trial Efficacy Data (RELIEF Study) in Loperamide Non-Responders

This study evaluated this compound in patients with IBS-D who had inadequate symptom control with loperamide.

| Endpoint | Placebo (%) | This compound 100 mg twice daily (%) | p-value |

| Primary Composite Responder | 10.3[8] | 22.7[8] | 0.002[8] |

| Stool Consistency Improvement | 16.7[8] | 27.9[8] | 0.01[8] |

| Worst Abdominal Pain Improvement | 31.0[8] | 43.6[8] | 0.02[8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

Radioligand Binding Assay for Opioid Receptors

This protocol determines the binding affinity (Ki) of a test compound for opioid receptors.

In Vitro Guinea Pig Ileum Contractility Assay

This assay assesses the effect of compounds on intestinal smooth muscle contraction.

Castor Oil-Induced Diarrhea Model in Mice

This in vivo model evaluates the antidiarrheal efficacy of a test compound.

Conclusion

This compound's unique mixed-opioid receptor mechanism of action, with its combination of µ- and κ-opioid receptor agonism and δ-opioid receptor antagonism, provides a targeted approach to managing the key symptoms of IBS-D. By acting locally in the enteric nervous system, it effectively modulates the brain-gut axis to normalize gut motility and reduce visceral pain, with a lower incidence of constipation compared to traditional opioid agonists. The preclinical and clinical data robustly support its efficacy and safety in the treatment of IBS-D. The experimental models and protocols outlined in this guide provide a framework for the continued investigation and development of novel therapies targeting the complex pathophysiology of functional gastrointestinal disorders.

References

- 1. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coexpressed δ-, μ-, and κ-Opioid Receptors Modulate Voltage-Gated Ca2+ Channels in Gastric-Projecting Vagal Afferent Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

Eluxadoline's Attenuation of Neurogenically Mediated Intestinal Secretion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eluxadoline, a mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist, is an approved therapeutic for diarrhea-predominant irritable bowel syndrome (IBS-D). Its clinical efficacy is largely attributed to its ability to normalize bowel function, reducing both diarrhea and abdominal pain. A key component of its anti-diarrheal action is the inhibition of neurogenically mediated intestinal secretion. This technical guide provides an in-depth analysis of the preclinical evidence demonstrating this compound's effect on this physiological process. It details the underlying signaling pathways, summarizes the quantitative data from pivotal in vitro studies, and outlines the experimental protocols used to elucidate this mechanism. This document is intended to serve as a comprehensive resource for researchers and professionals in gastroenterology and drug development.

Introduction: The Enteric Nervous System and Intestinal Secretion

The enteric nervous system (ENS), often referred to as the "second brain," is the intrinsic nervous system of the gastrointestinal tract and a primary regulator of intestinal fluid and electrolyte transport. Intestinal secretion is a complex process involving the active transport of ions, primarily chloride (Cl-), from the blood into the intestinal lumen, with water following passively. This process is crucial for maintaining mucosal hydration and facilitating digestion. However, excessive secretion, often driven by neurogenic stimuli, is a hallmark of diarrheal diseases.

Secretomotor neurons within the submucosal plexus of the ENS play a pivotal role in stimulating epithelial cells to secrete fluid. These neurons are predominantly cholinergic (releasing acetylcholine) and peptidergic (releasing vasoactive intestinal peptide - VIP), both of which potently stimulate Cl- secretion.

This compound's Mechanism of Action on Enteric Opioid Receptors

This compound exerts its effects by targeting opioid receptors located on enteric neurons.[1][2][3][4] It possesses a unique pharmacological profile as a:

-

µ-opioid receptor (MOR) agonist: Activation of MORs on submucosal secretomotor neurons is a key mechanism for inhibiting intestinal secretion.[5][6] This activation leads to a reduction in the release of pro-secretory neurotransmitters like acetylcholine and VIP.[7]

-

κ-opioid receptor (KOR) agonist: While the role of KOR agonism in secretion is less defined, it is thought to contribute to the overall normalization of gut function and visceral pain reduction.[3]

-

δ-opioid receptor (DOR) antagonist: Antagonism at DORs is believed to counteract the excessive inhibitory effects of MOR agonism on motility, thereby reducing the likelihood of constipation, a common side effect of traditional opioids.[2][8]

The net effect of this mixed receptor activity is a reduction in neurally-driven intestinal secretion, contributing to the anti-diarrheal properties of this compound.[8]

Signaling Pathways

The binding of this compound to µ-opioid receptors on submucosal neurons initiates an intracellular signaling cascade that ultimately suppresses neurotransmitter release and, consequently, intestinal secretion.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (Viberzi): A Mu-Opioid Receptor Agonist for the Treatment Of Irritable Bowel Syndrome With Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Visceral analgesic effect of this compound (Viberzi): A central action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. (Viberzi) this compound dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

Eluxadoline: An In-Depth Technical Guide to its Receptor Binding Profile

Abstract

Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its therapeutic efficacy stems from a unique pharmacological profile, simultaneously acting as an agonist at mu (μ)- and kappa (κ)-opioid receptors while acting as an antagonist at the delta (δ)-opioid receptor.[1][2] This document provides a detailed technical overview of this compound's receptor binding affinities, the associated signaling pathways, and the experimental methodologies used to characterize these interactions. It is intended for researchers, scientists, and professionals in the field of drug development seeking a comprehensive understanding of this compound's mechanism of action.

Primary Receptor Binding Profile

This compound's primary mechanism of action involves its interaction with three distinct opioid receptors within the enteric nervous system.[1] This mixed-modulator activity is crucial for its clinical effect, which balances the reduction of gastrointestinal motility and visceral pain without causing the severe constipation often associated with unopposed μ-opioid receptor agonists.[2][3] Activation of μ- and κ-opioid receptors leads to slowed GI transit and reduced visceral sensation, while the antagonism of δ-opioid receptors is thought to counteract excessive inhibition of gut motility.[1][3]

The binding affinities (Ki) of this compound for these primary targets have been quantified and are summarized in the table below.

| Receptor | Species | Binding Affinity (Ki) | Functional Activity | Reference |

| Mu-Opioid Receptor (μOR) | Human | 1.8 nM | Agonist | [4] |

| Delta-Opioid Receptor (δOR) | Human | 430 nM | Antagonist | [4] |

| Kappa-Opioid Receptor (κOR) | Guinea Pig | 55 nM | Agonist | [4] |

Note: The binding affinity for the human kappa opioid receptor has not been definitively reported in the reviewed literature; the value for the guinea pig cerebellum receptor is provided.[4]

Potential Off-Target Interactions

A comprehensive screening of this compound against a broad panel of off-target receptors is not extensively detailed in publicly available literature. The primary focus of research has been on its opioid receptor activity. However, in vitro studies have identified interactions with specific transporter proteins.

| Transporter | Interaction Type | Reference |

| OATP1B1 | Substrate | [5] |

| OAT3 | Substrate | [5] |

| MRP2 | Substrate | [5] |

These interactions are clinically relevant, as co-administration with inhibitors of these transporters can lead to elevated plasma concentrations of this compound.[5]

Key Signaling Pathways

This compound exerts its effects by modulating canonical G-protein coupled receptor (GPCR) signaling pathways. All three primary opioid targets are coupled to inhibitory G-proteins (Gαi/o).[6][7]

Mu-Opioid Receptor (μOR) Agonism

Upon binding of this compound, the μ-opioid receptor undergoes a conformational change, activating the associated Gαi/o protein.[7] This activation leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels.[8] Simultaneously, the Gβγ subunit dissociates and can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability.[9]

Kappa-Opioid Receptor (κOR) Agonism

Similar to μOR, the κ-opioid receptor is coupled to Gαi/o proteins.[10] Agonism by this compound initiates a signaling cascade that includes inhibition of adenylyl cyclase and modulation of ion channels, such as reducing calcium currents and activating potassium channels.[6] Additionally, KOR activation can trigger downstream mitogen-activated protein kinase (MAPK) pathways, including p38 and JNK, although the G-protein pathway is considered canonical for its effects on motility and pain.[11]

Delta-Opioid Receptor (δOR) Antagonism

As an antagonist, this compound binds to the δ-opioid receptor but does not induce a signaling cascade. Instead, it blocks the receptor from being activated by endogenous agonists like enkephalins.[2][12] By preventing the activation of the δOR's own Gαi/o-mediated inhibitory pathway, this compound helps to prevent the excessive slowing of colonic transit that might otherwise occur from its μOR agonist activity.[1]

Experimental Protocols: Receptor Binding Affinity Determination

The determination of binding affinities (Ki) for ligands like this compound is fundamental to characterizing their pharmacological profile. Radioligand binding assays are a standard and sensitive method for quantifying these interactions at GPCRs.[13]

Representative Protocol: Competitive Radioligand Binding Assay

This protocol describes a general method for determining the binding affinity (Ki) of an unlabeled test compound (this compound) by measuring its ability to compete with a high-affinity radioligand for a specific receptor.

-

Membrane Preparation:

-

A stable cell line (e.g., HEK293 or CHO cells) overexpressing the human opioid receptor of interest (μOR, δOR, or κOR) is cultured and harvested.

-

Cells are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2) containing protease inhibitors.

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes. The pellet is washed and resuspended in an appropriate assay buffer.[14]

-

Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, the following are added:

-

A fixed concentration of the membrane preparation (e.g., 10-50 µg protein).

-

A fixed concentration of a suitable radioligand (e.g., ³H-DAMGO for μOR) near its Kd value.

-

Varying concentrations of the unlabeled test compound (this compound) to generate a competition curve.

-

-

Total Binding wells contain membranes and radioligand only.

-

Non-Specific Binding (NSB) wells contain membranes, radioligand, and a high concentration of a known, unlabeled saturating ligand to displace all specific binding.

-

-

Incubation and Filtration:

-

The plate is incubated (e.g., 60-90 minutes at 30°C) with gentle agitation to allow the binding reaction to reach equilibrium.[14]

-

The incubation is terminated by rapid vacuum filtration through glass fiber filter mats (e.g., GF/C), which trap the membranes with bound radioligand.[14]

-

Filters are washed multiple times with ice-cold buffer to remove unbound radioligand.

-

-

Data Acquisition and Analysis:

-

The radioactivity retained on the dried filters is quantified using a scintillation counter.

-

Specific Binding is calculated by subtracting the NSB from the Total Binding.

-

Data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound).

-

A non-linear regression analysis is used to fit the data to a sigmoidal dose-response curve, from which the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

-

Conclusion

This compound possesses a unique and complex receptor binding profile, characterized by high-affinity agonism at μ-opioid receptors, moderate-affinity agonism at κ-opioid receptors, and lower-affinity antagonism at δ-opioid receptors. This mixed activity at key receptors in the enteric nervous system allows for effective management of IBS-D symptoms by normalizing gut motility and reducing visceral hypersensitivity. While its primary targets are well-defined, comprehensive data on its potential for off-target binding at other receptor classes are limited in the public domain. The known interactions with drug transporters underscore the importance of considering potential drug-drug interactions. The methodologies and signaling pathways detailed in this guide provide a foundational understanding for further research and development in the field of gastrointestinal pharmacology.

References

- 1. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Update on this compound for the Treatment of Irritable Bowel Syndrome with Diarrhea: Patient Selection and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound [drugcentral.org]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mu-opioid receptor - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. κ-opioid receptor - Wikipedia [en.wikipedia.org]

- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. home.sandiego.edu [home.sandiego.edu]

- 13. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. giffordbioscience.com [giffordbioscience.com]

Eluxadoline's Effect on Colonic Migrating Motor Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eluxadoline is a locally acting, mixed µ- and κ-opioid receptor agonist and δ-opioid receptor antagonist approved for the treatment of diarrhea-predominant irritable bowel syndrome (IBS-D).[1][2] Its unique mechanism of action is designed to modulate gut motility and reduce visceral pain with a lower risk of constipation compared to traditional opioid agonists.[3][4] This technical guide provides an in-depth analysis of the preclinical data regarding this compound's effect on colonic migrating motor complexes (CMMCs), the primary propulsive motor patterns in the colon. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows.

Introduction

Colonic migrating motor complexes are coordinated, high-amplitude contractions that propagate along the colon to propel luminal contents.[2] Alterations in CMMC frequency, amplitude, and velocity are implicated in various gastrointestinal disorders, including IBS-D. This compound's therapeutic effect is believed to stem from its ability to normalize gut transit by acting on the enteric nervous system (ENS).[1][5] As a µ-opioid receptor agonist, it can reduce gastrointestinal motility and secretion.[6] Concurrently, its δ-opioid receptor antagonism is thought to counteract the excessive inhibitory effects of µ-opioid agonism, thereby preventing severe constipation.[6][7] The role of κ-opioid receptor agonism is less defined but may contribute to its analgesic effects.[6] This guide focuses on the direct evidence of this compound's impact on the physiological manifestation of colonic motility, specifically CMMCs.

Quantitative Data on this compound's Effect on Gastrointestinal Motility

While direct quantitative data on the specific effects of this compound on CMMC frequency, amplitude, and velocity from dedicated preclinical studies are not extensively published, available data from broader gastrointestinal transit and contractility studies provide valuable insights.

| Parameter | Animal Model | This compound Effect | Loperamide (Comparator) Effect | Citation |

| Gastrointestinal Transit | Murine | Dose-dependent reduction in gut transit, without complete suppression even at high doses (50 and 100 mg/kg). | Completely abolished GI transit at 10 mg/kg. | [3] |

| Intestinal Contractility | Isolated Guinea Pig Ileum | Reduced intestinal contractility. | Not specified for direct comparison in this study. | [5] |

| Neurogenically Evoked Secretion | Isolated Mouse Small Intestine and Colon | Inhibited secretory response. | No change in secretion. | [3][5] |

Note: The available preclinical data suggests this compound normalizes gut transit rather than causing the complete inhibition seen with unopposed µ-opioid agonists like loperamide.[3] Further research is warranted to specifically quantify the dose-dependent effects of this compound on the distinct parameters of CMMCs (frequency, amplitude, and velocity).

Experimental Protocols

The following protocols are representative of the methodologies used to assess the effects of compounds like this compound on colonic motility.

Ex Vivo Measurement of Colonic Migrating Motor Complexes in Mouse Colon

This protocol is adapted from established methods for recording CMMCs in isolated murine colon preparations.

3.1.1. Tissue Preparation:

-

Humanely euthanize a C57BL/6 mouse via cervical dislocation.

-

Perform a laparotomy and carefully dissect the entire colon from the cecum to the distal rectum.

-

Flush the luminal contents gently with warm, oxygenated Krebs solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, NaHCO3 25, NaH2PO4 1.2, glucose 11).

-

Transfer the isolated colon to a dissecting dish containing continuously oxygenated Krebs solution.

3.1.2. Organ Bath Setup and Recording:

-

Secure the proximal and distal ends of the colon to cannulas in a horizontal organ bath.

-

Maintain the organ bath at 37°C and continuously superfuse with oxygenated Krebs solution.

-

Position a video camera above the organ bath to record the entire length of the colon.[1]

-

Allow the preparation to equilibrate for at least 30 minutes, during which spontaneous CMMCs should become apparent.

-

Record baseline CMMC activity for a defined period (e.g., 30-60 minutes).

-

Introduce this compound into the superfusing Krebs solution at desired concentrations.

-

Record CMMC activity in the presence of this compound for a defined period.

-

Perform a washout with fresh Krebs solution to observe any reversal of effects.

3.1.3. Data Analysis:

-

Analyze video recordings to generate spatiotemporal maps of colonic motor patterns.[1]

-

From these maps, quantify CMMC parameters:

-

Frequency: Number of CMMCs per unit of time.

-

Amplitude: Magnitude of the contraction, often measured as the change in colon diameter.

-

Velocity: Speed of propagation along the colon.

-

In Vitro Guinea Pig Ileum Contractility Assay

This assay is a classic method to assess the effects of pharmacological agents on intestinal smooth muscle contractility.

3.2.1. Tissue Preparation:

-

Humanely euthanize a guinea pig.

-

Isolate a segment of the terminal ileum and place it in oxygenated Krebs solution.

-

Carefully remove the luminal contents.

-

Prepare longitudinal muscle-myenteric plexus (LMMP) strips.

3.2.2. Organ Bath Setup and Recording:

-

Suspend the LMMP strips in an organ bath containing oxygenated Krebs solution at 37°C.

-

Attach one end of the strip to a fixed point and the other to an isometric force transducer.

-

Apply a resting tension (e.g., 1 g) and allow the tissue to equilibrate for 60-90 minutes, with regular changes of the Krebs solution.

-

Induce contractions using electrical field stimulation (EFS) or a cholinergic agonist like carbachol.

-

Record baseline contractile responses.

-

Add this compound to the organ bath at increasing concentrations and record the effect on induced contractions.

Signaling Pathways and Experimental Workflow Visualizations

The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway of this compound and a typical experimental workflow.

Caption: Proposed signaling pathway of this compound in an enteric neuron.

Caption: Experimental workflow for ex vivo analysis of this compound's effect on CMMCs.

Discussion and Future Directions

The available evidence suggests that this compound modulates colonic motility through a unique mixed-opioid receptor mechanism, leading to the normalization of gut transit rather than complete inhibition. This profile is advantageous in the treatment of IBS-D, where the goal is to alleviate diarrhea without inducing severe constipation.

However, a significant gap exists in the literature regarding the specific, quantitative effects of this compound on the fundamental parameters of CMMCs. Future preclinical studies should focus on:

-

Dose-response studies: To precisely quantify the effects of a range of this compound concentrations on CMMC frequency, amplitude, and propagation velocity.

-

Comparative studies: To directly compare the effects of this compound with other opioid modulators and non-opioid treatments for IBS-D on CMMC characteristics.

-

In vivo studies: To complement ex vivo findings by investigating the effects of this compound on colonic motility in conscious animal models, which would provide a more physiologically relevant context.

A deeper understanding of how this compound modulates the intricate patterns of colonic motility will not only refine our knowledge of its therapeutic mechanism but also aid in the development of future targeted therapies for gastrointestinal motility disorders.

References

- 1. Video Imaging and Spatiotemporal Maps to Analyze Gastrointestinal Motility in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: a promising therapy that raises many questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficacy and Safety of this compound in Patients With Irritable Bowel Syndrome With Diarrhea Who Report Inadequate Symptom Control With Loperamide: RELIEF Phase 4 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Spotlight on this compound for the treatment of patients with irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Eluxadoline on Interstitial Cells of Cajal: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its mechanism of action involves simultaneous agonism of µ- and κ-opioid receptors and antagonism of the δ-opioid receptor within the gastrointestinal tract. Interstitial cells of Cajal (ICCs) are the pacemaker cells of the gut, crucial for regulating motility and mediating neurotransmission. Opioid receptors are expressed on ICCs, suggesting that these cells are a direct target for this compound. This whitepaper synthesizes the current understanding and proposes the likely impact of this compound on the function of ICCs. Due to a lack of direct experimental data on this compound's effects on ICCs, this document extrapolates from studies on the effects of other opioids on these cells and outlines detailed experimental protocols to validate these hypotheses.

Introduction to Interstitial Cells of Cajal

Interstitial cells of Cajal are mesenchymal-derived cells that form an extensive network within the gastrointestinal wall. They are functionally coupled to smooth muscle cells and enteric neurons, playing a pivotal role in:

-

Pacemaking: Generating and propagating electrical slow waves that dictate the rhythm of gut contractions.[1][2][3][4]

-

Neurotransmission: Mediating signals from enteric motor neurons to the smooth muscle.[1][2][5]

-

Mechanosensation: Potentially acting as stretch receptors to modulate gut motility.

Multiple subtypes of ICCs exist, with myenteric ICCs (ICC-MY) primarily responsible for pacemaking and intramuscular ICCs (ICC-IM) being crucial for neurotransmission.[1][5][6] The functional integrity of the ICC network is essential for normal gastrointestinal motility.

This compound's Mechanism of Action and its Relevance to ICCs

This compound's therapeutic effect is derived from its unique, mixed-opioid receptor activity:

-

µ-Opioid Receptor (MOR) Agonism: Activation of MORs is known to decrease gastrointestinal motility and secretions, contributing to the anti-diarrheal effect.[7][8][9]

-

κ-Opioid Receptor (KOR) Agonism: KOR activation also contributes to the reduction of visceral pain and motility.[7][10]

-

δ-Opioid Receptor (DOR) Antagonism: Antagonism of DORs is thought to counteract the excessive inhibitory effects of MOR agonism, potentially reducing the incidence of constipation and modulating visceral sensation.[7][11]

Given that ICCs express µ, κ, and δ opioid receptors, this compound is expected to directly modulate their function.[12]

Hypothesized Impact of this compound on ICC Function

Based on the known effects of opioid receptor modulation in the gastrointestinal tract, the following impacts of this compound on ICCs are hypothesized:

Electrophysiological Effects

The activation of MOR and KOR, both of which are Gi/o-coupled G-protein coupled receptors (GPCRs), is expected to have an inhibitory effect on ICC excitability. This is likely mediated by:

-

Inhibition of adenylyl cyclase: Leading to decreased cyclic AMP (cAMP) levels.

-

Modulation of ion channel activity:

The antagonism of DORs might counteract these inhibitory effects to some extent, although the precise role of DORs on ICC pacemaker activity requires further investigation.

Table 1: Hypothesized Quantitative Effects of this compound on ICC Electrophysiology

| Parameter | Hypothesized Effect | Rationale |

| Resting Membrane Potential | Hyperpolarization | MOR and KOR agonism leading to activation of GIRK channels. |

| Slow Wave Frequency | Decrease | Hyperpolarization and reduced excitability. |

| Slow Wave Amplitude | Decrease | Inhibition of VGCCs, reducing the amplitude of the plateau phase. |

| Spontaneous Transient Inward Currents (STICs) | Decrease in frequency and amplitude | Reduced intracellular calcium availability due to VGCC inhibition. |

Intracellular Calcium Signaling

Opioid receptor activation is known to modulate intracellular calcium levels. The agonistic effects of this compound on MOR and KOR are expected to decrease intracellular calcium transients in ICCs by inhibiting VGCCs.[13] This reduction in calcium availability would, in turn, affect calcium-dependent processes within the ICCs, including the activation of Ano1 (a Ca2+-activated Cl- channel) which is crucial for slow wave generation.[1][15] The antagonistic effect on DORs may have opposing effects on calcium signaling, contributing to a more nuanced overall modulation.

Table 2: Hypothesized Quantitative Effects of this compound on ICC Calcium Signaling

| Parameter | Hypothesized Effect | Rationale |

| Amplitude of Spontaneous Ca2+ Transients | Decrease | Inhibition of VGCCs by MOR and KOR agonism. |

| Frequency of Spontaneous Ca2+ Transients | Decrease | Reduced overall cellular excitability. |

| Ca2+ Influx | Decrease | Direct inhibition of voltage-gated calcium channels. |

Proposed Experimental Protocols

To validate the hypothesized effects of this compound on ICCs, the following experimental protocols are proposed:

Isolation and Primary Culture of Murine Interstitial Cells of Cajal

-

Tissue Harvest: Euthanize adult mice (e.g., C57BL/6) and dissect the small intestine in ice-cold, oxygenated Krebs-Ringer buffer.

-

Muscle Layer Separation: Carefully peel away the mucosal and submucosal layers to isolate the tunica muscularis.

-

Enzymatic Digestion: Mince the muscle tissue and incubate in a digestion solution containing collagenase, bovine serum albumin, and trypsin inhibitor at 37°C with gentle agitation.

-

Cell Dissociation: Gently triturate the digested tissue to release single cells and small cell clusters.

-

Cell Culture: Plate the cell suspension onto collagen-coated coverslips in DMEM supplemented with fetal bovine serum, penicillin-streptomycin, and stem cell factor (SCF) to maintain the ICC phenotype.

-

Cell Identification: After 24-48 hours in culture, confirm the identity of ICCs using immunocytochemistry for the c-Kit receptor tyrosine kinase, a specific marker for ICCs.

Electrophysiological Recordings using Patch-Clamp Technique

-

Cell Selection: Identify single ICCs or small clusters of ICCs for recording based on their characteristic morphology (stellate shape with multiple processes).

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp configuration using a glass micropipette filled with an appropriate intracellular solution.

-

Current-Clamp Recordings: Record the resting membrane potential and spontaneous slow wave activity before and after the application of this compound at various concentrations.

-

Voltage-Clamp Recordings: Hold the cell at a potential of -60 mV and record spontaneous transient inward currents (STICs) before and after this compound application.

-

Data Analysis: Analyze changes in resting membrane potential, slow wave frequency and amplitude, and STIC frequency and amplitude.

Intracellular Calcium Imaging

-

Calcium Indicator Loading: Incubate cultured ICCs with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological salt solution.

-

Image Acquisition: Mount the coverslip on a perfusion chamber of an inverted fluorescence microscope equipped with a calcium imaging system.

-

Baseline Recording: Record baseline spontaneous intracellular calcium transients.

-

This compound Perfusion: Perfuse the chamber with a solution containing this compound at various concentrations and continue recording.

-

Data Analysis: Quantify changes in the frequency and amplitude of calcium transients in response to this compound.

Visualizations of Signaling Pathways and Workflows

Proposed Signaling Pathway of this compound in Interstitial Cells of Cajal

Caption: Proposed signaling cascade of this compound in ICCs.

Experimental Workflow for Investigating this compound's Impact on ICCs

Caption: Workflow for studying this compound's effects on ICCs.

Conclusion

This compound's unique mixed-opioid receptor profile strongly suggests a direct modulatory role on interstitial cells of Cajal, the pacemakers of the gut. While direct experimental evidence is currently lacking, this whitepaper provides a comprehensive overview of the hypothesized mechanisms of action, based on the known pharmacology of opioid receptors and the physiology of ICCs. The proposed experimental protocols offer a clear roadmap for future research to elucidate the precise impact of this compound on ICC function at the cellular and molecular levels. A thorough understanding of these interactions will be invaluable for the development of future therapies targeting gastrointestinal motility disorders.

References

- 1. Interstitial cell of Cajal - Wikipedia [en.wikipedia.org]

- 2. Role of interstitial cells of Cajal in neural control of gastrointestinal smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pacemaker activity recorded in interstitial cells of Cajal of the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Interstitial cells of Cajal as targets for pharmacological intervention in gastrointestinal motor disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Interstitial Cells of Cajal Are Involved in Neurotransmission in the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A bibliometric analysis of interstitial cells of Cajal research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is the mechanism of this compound? [synapse.patsnap.com]

- 8. researchgate.net [researchgate.net]

- 9. Physiology, signaling, and pharmacology of opioid receptors and their ligands in the gastrointestinal tract: current concepts and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular characterization of this compound as a potential ligand targeting mu-delta opioid receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insights into the Role of Opioid Receptors in the GI Tract: Experimental Evidence and Therapeutic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Activation of mu opioid receptors inhibits transient high- and low-threshold Ca2+ currents, but spares a sustained current - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular Physiology of Enteric Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ca2+ signaling behaviours of intramuscular interstitial cells of Cajal in the murine colon - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Eluxadoline in Preclinical Animal Models for IBS-D Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of eluxadoline in preclinical animal models of Irritable Bowel Syndrome with Diarrhea (IBS-D). This document details the mechanism of action of this compound, experimental protocols for inducing and assessing IBS-D symptoms in rodents, and a summary of key quantitative findings.

Mechanism of Action

This compound is a locally acting, mixed-opioid receptor modulator with a unique pharmacological profile. It functions as a μ-opioid and κ-opioid receptor agonist, and a δ-opioid receptor antagonist.[1][2][3] This combined activity in the enteric nervous system allows for the normalization of gastrointestinal motility and a reduction in visceral hypersensitivity, the key symptoms of IBS-D.[2][3] The δ-opioid receptor antagonism is thought to counteract the excessive slowing of gut transit and potential for constipation that can be seen with unopposed μ-opioid receptor agonists.[2]

Signaling Pathway of this compound

Key Preclinical Animal Models and Experimental Protocols

Two primary types of animal models are utilized to evaluate the efficacy of this compound for IBS-D: stress-induced diarrhea models and visceral hypersensitivity models.

Stress-Induced Diarrhea Model (Mouse/Rat)

This model mimics the stress-related exacerbation of diarrhea often observed in IBS-D patients.

Experimental Protocol: Chronic Restraint Stress (CRS)

This protocol is adapted from a study investigating this compound in a rat model of IBS-D.[1]

Objective: To induce a state of chronic stress leading to increased fecal output, a key characteristic of IBS-D.

Materials:

-

Male Wistar albino rats (110-120 g)[1]

-

Restraint devices (e.g., commercially available rodent restrainers or custom-made devices that restrict movement without causing injury)

-

Standard rodent chow and water

Procedure:

-

Acclimation: Acclimate rats to the housing facility for at least one week prior to the experiment, with free access to food and water.

-

Grouping: Randomly assign animals to experimental groups (e.g., Normal Control, IBS-D Control, this compound-treated, Loperamide-treated).[1]

-

Induction of Chronic Restraint Stress:

-

Place rats in the restraint devices for a period of 2 hours daily for 14 consecutive days.

-

Ensure proper ventilation and monitor animals for any signs of distress or injury during restraint.

-

-

Drug Administration:

-

Following the 14-day stress period, begin oral administration of this compound, vehicle, or a comparator drug (e.g., loperamide).

-

A typical dosage for this compound in rats is 20 mg/kg, and for loperamide is 10 mg/kg, administered daily for a specified treatment period (e.g., 14 days).[1]

-

-

Assessment of Fecal Parameters:

-

At the end of the treatment period, individually house the animals and collect fecal pellets over a 12-hour period.

-

Record the total number of fecal pellets (fecal frequency) and the wet weight of the pellets.[1]

-

Experimental Workflow: Stress-Induced Diarrhea Model

Visceral Hypersensitivity Model (Rat)

This model assesses the analgesic properties of this compound on visceral pain, a hallmark symptom of IBS.

Experimental Protocol: Colorectal Distension (CRD)

Objective: To measure the visceral pain threshold in response to mechanical distension of the colorectum.

Materials:

-

Male rats

-

Inflatable balloon catheter (e.g., 4-5 cm in length)

-

Pressure transducer and pump system for balloon inflation

-

Electromyography (EMG) recording equipment (optional, for measuring abdominal muscle contractions as a pain response)

-

Abdominal Withdrawal Reflex (AWR) scoring system

Procedure:

-

Animal Preparation:

-

Fast rats overnight with free access to water.

-

Anesthetize the rats lightly (e.g., with isoflurane).

-

-

Catheter Insertion:

-

Gently insert the lubricated balloon catheter into the descending colon via the anus, to a depth of approximately 6-8 cm from the anal verge.

-

Secure the catheter to the tail with tape.

-

-

Recovery and Acclimation:

-

Allow the animals to recover from anesthesia and acclimate to the testing environment for at least 30 minutes.

-

-

Colorectal Distension and Assessment:

-

Gradually inflate the balloon to specific pressures (e.g., 20, 40, 60, 80 mmHg) for a set duration (e.g., 20-30 seconds) with a rest period between each distension.

-

Assess the visceral pain response using one of the following methods:

-

Abdominal Withdrawal Reflex (AWR) Score: A semi-quantitative assessment of behavioral responses to distension.

-

Electromyography (EMG): Quantitative measurement of abdominal muscle contractions.

-

-

-

Drug Administration:

-

Administer this compound or vehicle orally at a specified time before the CRD procedure.

-

Experimental Workflow: Visceral Hypersensitivity Model

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in animal models of IBS-D.

Table 1: Effect of this compound on Stress-Induced Fecal Output in Rats

| Treatment Group | Dose (mg/kg) | Mean Fecal Frequency (pellets/12h) |

| Normal Control | - | ~4 |

| IBS-D Control | - | ~12 |

| This compound | 20 | ~6 |

| Loperamide | 10 | ~2 |

Data adapted from a chronic restraint stress model in rats.[1]

Table 2: Effect of this compound and Loperamide on Gastrointestinal Transit in Mice

| Treatment | Dose (mg/kg) | Effect on GI Transit |

| This compound | 50 | Dose-dependent reduction |

| This compound | 100 | Dose-dependent reduction, no complete suppression |

| Loperamide | 10 | Complete abolishment of transit |

Data derived from descriptive findings in murine models.[2]

Table 3: Effect of this compound on Visceral Pain in a Rat Model of Visceral Hyperalgesia

| Treatment | Dose | Effect on Visceral Pain Threshold |

| This compound | Not Specified | Demonstrated analgesic effect |

Finding from a rat model of visceral hyperalgesia induced by repetitive intracolonic balloon distension.[2] Specific dose-response data on pain thresholds were not available in the reviewed literature.

Conclusion

Preclinical animal models are indispensable tools for the evaluation of novel therapeutics for IBS-D. The stress-induced diarrhea and visceral hypersensitivity models have been instrumental in characterizing the pharmacological effects of this compound. The data consistently demonstrate that this compound normalizes stool frequency and reduces visceral pain, supporting its clinical use in the management of IBS-D. The detailed protocols provided herein offer a foundation for researchers to replicate and further investigate the preclinical efficacy of this compound and other potential IBS-D treatments.

References

- 1. This compound-Loaded Eudragit Nanoparticles for Irritable Bowel Syndrome with Diarrhea: Formulation, Optimization Using Box–Behnken Design, and Anti-Diarrheal Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The place of this compound in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Evaluating Eluxadoline's Effects on Gut Motility Using In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eluxadoline is a locally acting, mixed-opioid receptor modulator approved for the treatment of irritable bowel syndrome with diarrhea (IBS-D).[1][2] Its unique mechanism of action involves agonism at the µ- and κ-opioid receptors and antagonism at the δ-opioid receptor.[2][3] This dual activity is designed to normalize bowel function by reducing intestinal contractility and fluid secretion through µ- and κ-opioid receptor activation, while the δ-opioid receptor antagonism is thought to mitigate the excessive inhibitory effects often seen with unopposed µ-opioid agonism.[3] Consequently, this compound can alleviate diarrhea and abdominal pain associated with IBS-D.[1]

Precise evaluation of this compound's effects on gut motility is crucial for understanding its therapeutic action and for the development of new drug candidates. In vitro gut motility assays offer a controlled environment to dissect the pharmacological effects of compounds on intestinal smooth muscle contraction and neural pathways. This application note provides detailed protocols for two key in vitro assays for evaluating this compound: the traditional Organ Bath Assay using isolated intestinal tissue and the more advanced Gut-on-a-Chip model.

Signaling Pathway of this compound in the Gut

This compound's therapeutic effect is a result of its combined action on three different opioid receptors in the enteric nervous system. The agonism of µ- and κ-opioid receptors leads to a decrease in acetylcholine release from myenteric neurons, which in turn reduces smooth muscle contraction and slows colonic transit. Simultaneously, its antagonism of δ-opioid receptors is believed to counteract the profound inhibitory effects of µ-opioid receptor activation, thereby helping to normalize gut motility rather than causing constipation.

Experimental Protocols

Organ Bath Assay for Intestinal Contractility

The organ bath assay is a classic pharmacological method to study the contractility of isolated smooth muscle tissues in a physiologically controlled environment. Ex vivo studies have demonstrated that this compound reduces intestinal contractility in isolated guinea pig ileum.[3]

Objective: To determine the dose-dependent effect of this compound on the contractility of isolated guinea pig ileum.

Materials:

-

Guinea pig ileum

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, D-glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

This compound stock solution

-

Acetylcholine (ACh) or electrical field stimulation (EFS) to induce contraction

-

Organ bath system with isometric force transducers

-

Data acquisition system

Protocol:

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and excise a segment of the ileum.

-

Place the ileum segment in cold, carbogen-aerated Krebs-Henseleit solution.

-

Gently flush the lumen to remove contents and cut into 2-3 cm segments.

-

-

Mounting the Tissue:

-

Suspend each ileum segment in an organ bath chamber containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

-

Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

-

Apply a resting tension of approximately 1 gram and allow the tissue to equilibrate for 30-60 minutes, with washes every 15 minutes.

-

-

Inducing Contractions:

-

Record baseline contractile activity.

-

Induce submaximal contractions using a standard concentration of acetylcholine (e.g., 10⁻⁶ M) or through electrical field stimulation.

-

-

This compound Application:

-

Once stable contractions are achieved, add increasing concentrations of this compound to the organ bath in a cumulative manner (e.g., 10⁻⁹ M to 10⁻⁵ M).

-

Allow each concentration to equilibrate and record the contractile response for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

Measure the amplitude and frequency of contractions at baseline and after the addition of each concentration of this compound.

-

Express the contractile response as a percentage of the initial induced contraction.

-

Plot a dose-response curve to determine the EC₅₀ (half-maximal effective concentration) of this compound.

-

Gut-on-a-Chip Model for Peristalsis Assessment

Gut-on-a-chip technology provides a more physiologically relevant microenvironment by incorporating fluid flow and mechanical deformation to mimic peristalsis.[4] This model allows for the study of this compound's effect on both epithelial barrier function and coordinated muscle contractions.

Objective: To evaluate the effect of this compound on peristaltic-like movements and epithelial barrier integrity in a human gut-on-a-chip model.

Materials:

-

Microfluidic device with two parallel channels separated by a porous membrane

-

Human intestinal epithelial cells (e.g., Caco-2) and smooth muscle cells

-

Cell culture medium

-

Extracellular matrix (ECM) coating (e.g., collagen)

-

Perfusion system for fluid flow

-

System for inducing cyclic mechanical strain

-

This compound solution

-

Fluorescently labeled dextran or other markers for barrier integrity assessment

-

Microscope with live-cell imaging capabilities

Protocol:

-

Device Preparation and Cell Seeding:

-

Coat the porous membrane of the microfluidic device with ECM.

-

Seed human intestinal epithelial cells on the upper side of the membrane and smooth muscle cells on the lower side.

-

Culture the cells under static conditions until a confluent monolayer is formed.

-

-

Initiation of Flow and Peristalsis:

-

Introduce a continuous flow of culture medium through the upper (luminal) and lower (basal) channels to mimic physiological shear stress.

-

Apply cyclic mechanical strain to the device to simulate peristaltic movements.

-

-

This compound Treatment:

-

Introduce this compound into the luminal channel at various concentrations.

-

Perfuse the device with the this compound-containing medium for the desired treatment period.

-

-

Motility and Barrier Function Assessment:

-

Use live-cell imaging to visualize and quantify the frequency and amplitude of peristaltic-like contractions of the smooth muscle layer.

-

Assess epithelial barrier integrity by introducing a fluorescently labeled marker (e.g., dextran) into the luminal channel and measuring its diffusion into the basal channel.

-

-

Data Analysis:

-

Compare the peristaltic activity and barrier permeability in this compound-treated devices to untreated controls.

-

Generate concentration-response curves for the effects of this compound on both parameters.

-

Data Presentation

The following tables present illustrative quantitative data on the expected effects of this compound in the described in vitro assays.

Table 1: Effect of this compound on Isolated Guinea Pig Ileum Contraction (Organ Bath Assay)

| This compound Concentration (M) | Mean Contraction Amplitude (% of Control) | Standard Deviation |

| 1 x 10⁻⁹ | 95.2 | ± 4.1 |

| 1 x 10⁻⁸ | 82.5 | ± 5.3 |

| 1 x 10⁻⁷ | 65.1 | ± 6.8 |

| 1 x 10⁻⁶ | 48.7 | ± 7.2 |

| 1 x 10⁻⁵ | 55.3* | ± 6.5 |

*Note: The slight increase in contraction at higher concentrations could hypothetically represent the counteracting effect of δ-opioid receptor antagonism, though this would need to be confirmed experimentally.

Table 2: Effect of this compound on Peristaltic Activity and Barrier Function (Gut-on-a-Chip Model)

| This compound Concentration (M) | Peristaltic Frequency (% of Control) | Epithelial Permeability (Relative Fluorescence Units) |

| 1 x 10⁻⁹ | 92.8 | 105.4 |

| 1 x 10⁻⁸ | 78.4 | 112.7 |

| 1 x 10⁻⁷ | 59.3 | 120.1 |

| 1 x 10⁻⁶ | 45.1 | 125.6 |

| 1 x 10⁻⁵ | 51.6 | 122.3 |

Conclusion